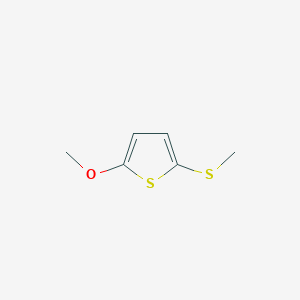
Thiophene, 2-methoxy-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-methoxy-5-(methylthio)- is an organic compound with the molecular formula C6H8OS
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-methoxy-5-(methylthio)- typically involves the introduction of methoxy and methylthio groups to the thiophene ring. One common method is the electrophilic substitution reaction, where thiophene is treated with appropriate reagents to introduce the desired substituents. For instance, the reaction of thiophene with methoxy and methylthio reagents under controlled conditions can yield the target compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale electrophilic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Thiophene, 2-methoxy-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or methylthio groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives .
Aplicaciones Científicas De Investigación
Thiophene, 2-methoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of thiophene, 2-methoxy-5-(methylthio)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Thiophene, 2-(methylthio)-: Similar structure but lacks the methoxy group.
Thiophene, 2-methyl-5-(methylthio)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: Thiophene, 2-methoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
71908-74-2 |
|---|---|
Fórmula molecular |
C6H8OS2 |
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
2-methoxy-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8OS2/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |
Clave InChI |
JVTYNIBJRXAXEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


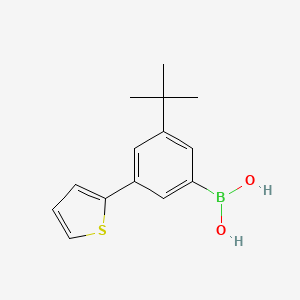
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
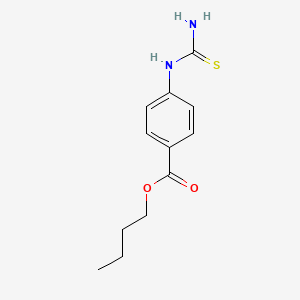
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
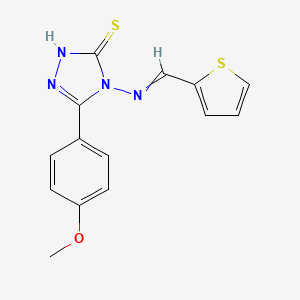
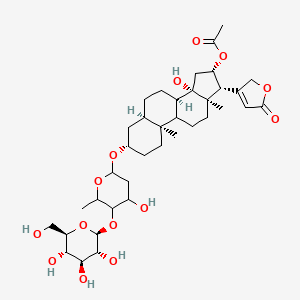

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)
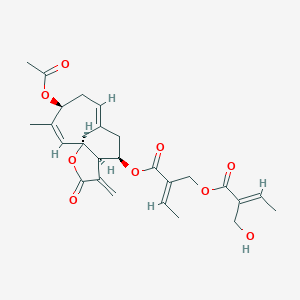

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)
